molecular formula C8H8N4O4 B14148795 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine CAS No. 5407-76-1

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine

Cat. No.: B14148795
CAS No.: 5407-76-1
M. Wt: 224.17 g/mol
InChI Key: JDGUEERJNDLTTL-VRPAOUSYSA-N
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Description

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine is a compound that belongs to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections. This compound is characterized by the presence of a nitrofuran ring, which is responsible for its antibacterial properties .

Preparation Methods

The synthesis of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1,3-oxazolidin-2-imine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The antibacterial activity of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine is primarily due to the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates interact with bacterial DNA and proteins, leading to the inhibition of bacterial growth and cell death . The molecular targets and pathways involved include DNA synthesis inhibition and disruption of protein function .

Comparison with Similar Compounds

Properties

CAS No.

5407-76-1

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine

InChI

InChI=1S/C8H8N4O4/c9-8-11(3-4-15-8)10-5-6-1-2-7(16-6)12(13)14/h1-2,5,9H,3-4H2/b9-8?,10-5+

InChI Key

JDGUEERJNDLTTL-VRPAOUSYSA-N

Isomeric SMILES

C1COC(=N)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COC(=N)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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